molecular formula C20H17N3O3S2 B11601691 (5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11601691
M. Wt: 411.5 g/mol
InChI Key: IGTXUINRUDTYIB-YVLHZVERSA-N
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Description

The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, and is substituted with a dimethoxyphenyl group and a methylsulfanylbenzylidene group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed by cyclization of an appropriate hydrazine derivative with a nitrile.

    Coupling of the Rings: The thiazole and triazole rings are then coupled together through a condensation reaction.

    Introduction of Substituents: The dimethoxyphenyl and methylsulfanylbenzylidene groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The dimethoxyphenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Affecting Signal Transduction: Altering the signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other similar compounds, such as:

    Thiazolotriazoles: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

    Dimethoxyphenyl Derivatives: Compounds with similar dimethoxyphenyl groups but different core structures.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N3O3S2

Molecular Weight

411.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H17N3O3S2/c1-25-15-9-6-13(11-16(15)26-2)18-21-20-23(22-18)19(24)17(28-20)10-12-4-7-14(27-3)8-5-12/h4-11H,1-3H3/b17-10-

InChI Key

IGTXUINRUDTYIB-YVLHZVERSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)SC)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=N2)OC

Origin of Product

United States

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